molecular formula CrH6O6-2 B1237496 Dioxidodiperoxidochromate(2-)

Dioxidodiperoxidochromate(2-)

Cat. No.: B1237496
M. Wt: 154.04 g/mol
InChI Key: RMCVXSVHRUXJPF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dioxidodiperoxidochromate(2-), with the hypothetical formula $[Cr(O2)2O_2]^{2-}$, is a chromium-based peroxo complex characterized by a combination of oxide and peroxide ligands. Chromium peroxides are typically synthesized under controlled conditions due to their instability and reactivity. These compounds often exhibit strong oxidizing behavior, making them relevant in redox chemistry and catalytic applications.

Properties

Molecular Formula

CrH6O6-2

Molecular Weight

154.04 g/mol

IUPAC Name

chromium;hydrogen peroxide;dihydroxide

InChI

InChI=1S/Cr.2H2O2.2H2O/c;2*1-2;;/h;2*1-2H;2*1H2/p-2

InChI Key

RMCVXSVHRUXJPF-UHFFFAOYSA-L

Canonical SMILES

[OH-].[OH-].OO.OO.[Cr]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on compounds with peroxo or oxalate ligands, as inferred from the provided evidence. Key differences in stability, hazards, and reactivity are highlighted.

Table 1: Comparative Analysis of Dioxidodiperoxidochromate(2-) and Related Compounds

Property Dioxidodiperoxidochromate(2-) (Hypothetical) Diisopropyl Peroxydicarbonate Cadmium Oxalate
Chemical Class Inorganic peroxo complex Organic peroxide Metal oxalate
Stability Likely unstable; sensitive to heat/light Highly unstable; explosive Moderately stable
Reactivity Strong oxidizer; redox-active Decomposes explosively under shock Low reactivity
Hazards Oxidative, corrosive Explosive; severe eye irritant Toxic (Cd²⁺ release)
Handling Precautions Avoid heat, friction, reducing agents Dilute solutions, cold storage Avoid ingestion
Primary Applications Redox catalysis (inferred) Polymer initiator Laboratory reagent

Key Observations:

Structural and Functional Differences: Dioxidodiperoxidochromate(2-) is an inorganic peroxo complex, contrasting with Diisopropyl peroxydicarbonate (organic peroxide) and Cadmium oxalate (metal oxalate). The peroxo ligands in chromium and organic peroxides confer strong oxidizing capacity, while cadmium oxalate’s toxicity stems from cadmium ion release .

Stability and Reactivity: Organic peroxides like Diisopropyl peroxydicarbonate are notoriously unstable, decomposing explosively under mechanical stress or temperature fluctuations . Inorganic peroxo complexes (e.g., hypothetical chromium peroxides) may exhibit similar instability but differ in decomposition pathways due to metal coordination. Cadmium oxalate, while less reactive, poses environmental risks due to cadmium’s persistence .

Hazard Profiles :

  • Diisopropyl peroxydicarbonate requires stringent safety measures (e.g., cold storage, shock avoidance) due to its explosive nature . In contrast, cadmium oxalate’s hazards relate to chronic toxicity rather than acute reactivity . Dioxidodiperoxidochromate(2-) would likely require precautions against oxidative damage and thermal decomposition.

Synthetic Considerations :

  • The synthesis of peroxo complexes often involves redox reactions in acidic or alkaline media (analogous to methods for divalent metal ions described in ). However, chromium peroxides may necessitate stricter inert conditions compared to cadmium oxalate’s straightforward precipitation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dioxidodiperoxidochromate(2-)
Reactant of Route 2
Dioxidodiperoxidochromate(2-)

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